molecular formula C9H4F3N3O4 B7907274 6-Nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid

6-Nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B7907274
M. Wt: 275.14 g/mol
InChI Key: RMTYMNVTDZMEKP-UHFFFAOYSA-N
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Description

6-Nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that features a fused imidazo-pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under acidic or basic conditions, often using catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

6-Nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Radical reactions often require the presence of radical initiators or photocatalysts .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the trifluoromethylated imidazo[1,2-a]pyridine scaffold .

Scientific Research Applications

6-Nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The exact mechanism of action of 6-Nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid can vary depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, thereby modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is unique due to the presence of both nitro and trifluoromethyl groups, which confer distinct chemical and biological properties. These functional groups can enhance the compound’s stability, reactivity, and potential for therapeutic applications compared to other similar heterocyclic compounds .

Properties

IUPAC Name

6-nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3N3O4/c10-9(11,12)7-6(8(16)17)14-3-4(15(18)19)1-2-5(14)13-7/h1-3H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTYMNVTDZMEKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1[N+](=O)[O-])C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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